3-methoxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine
Description
Properties
IUPAC Name |
3-methoxy-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-12-8-4-6-5-9-3-2-7(6)10-11-8/h4,9H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUFGKQHPOTKRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C2CCNCC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 3-methoxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine is the Bcl-xL protein . This protein plays a crucial role in regulating cell death by inhibiting apoptosis, which is the process of programmed cell death.
Mode of Action
This compound acts as an inhibitor of the Bcl-xL protein . By binding to this protein, it disrupts its function, thereby promoting apoptosis. This leads to the death of cells, particularly those that are rapidly dividing and growing, such as cancer cells.
Biochemical Pathways
The compound affects the apoptotic pathways within the cell. By inhibiting the Bcl-xL protein, it disrupts the balance between pro-apoptotic and anti-apoptotic signals within the cell. This disruption triggers the activation of downstream effector proteins, leading to the initiation of apoptosis.
Biochemical Analysis
Biochemical Properties
3-methoxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit Bcl-xL proteins, which are involved in regulating apoptosis. By binding to these proteins, this compound can induce pro-apoptotic effects, making it a potential candidate for cancer therapy.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with Bcl-xL proteins can trigger apoptosis in cancer cells, thereby inhibiting tumor growth. Additionally, this compound may affect other cellular processes such as cell cycle regulation and DNA repair.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to Bcl-xL proteins, inhibiting their function and promoting apoptosis. This inhibition disrupts the balance between pro-apoptotic and anti-apoptotic signals within the cell, leading to programmed cell death. Furthermore, this compound may also influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Long-term exposure to this compound has been observed to maintain its pro-apoptotic effects on cancer cells, suggesting its potential for sustained therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively induces apoptosis in cancer cells without causing significant toxicity. At higher doses, some toxic effects have been observed, including liver and kidney damage. These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and clearance from the body. The compound’s metabolism may also affect metabolic flux and metabolite levels, influencing its overall efficacy and safety profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution may also be influenced by factors such as tissue permeability and blood-brain barrier penetration.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the mitochondria, where it interacts with Bcl-xL proteins to induce apoptosis. Additionally, post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its therapeutic potential.
Biological Activity
3-Methoxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine is a compound of significant interest in medicinal chemistry due to its biological activity, particularly its role as an inhibitor of the Bcl-xL protein. This article explores the compound's mechanism of action, cellular effects, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C8H11N3O
- Molecular Weight : 165.19 g/mol
- CAS Number : 1394645-71-6
- Purity : Typically ≥95%
The primary mechanism through which this compound exerts its biological effects is by inhibiting the Bcl-xL protein. Bcl-xL is a member of the Bcl-2 family of proteins that regulate apoptosis (programmed cell death). By inhibiting this protein, the compound promotes apoptosis in cancer cells, which can be beneficial in cancer therapy.
Target and Mode of Action
- Target : Bcl-xL protein
- Mode of Action : Inhibition of anti-apoptotic signaling pathways leading to increased apoptosis in tumor cells.
Biochemical Pathways
The compound significantly impacts apoptotic pathways within cells. Its interaction with Bcl-xL proteins leads to the activation of pro-apoptotic factors and the subsequent induction of cell death in various cancer cell lines. This property makes it a candidate for further development in cancer therapeutics.
Cellular Effects
Research indicates that this compound influences several cellular processes:
- Modulation of Cell Signaling : The compound alters signaling pathways that control cell survival and proliferation.
- Gene Expression : It can affect the expression levels of genes associated with apoptosis.
- Cellular Metabolism : The compound's interaction with cellular machinery may lead to changes in metabolic processes.
Cytotoxicity Studies
Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 | 15.6 | |
| NCI-H1975 | 0.297 | |
| NCI-H460 | >50 |
These results demonstrate that the compound exhibits selective toxicity towards specific cancer cell lines while showing less activity against others.
Comparative Analysis with Other Compounds
In comparative studies with other pyridazine derivatives and known anticancer agents like doxorubicin:
- The thiazolopyridazine derivatives exhibited IC50 values ranging from 6.90 to 51.46 µM against various cancer cell lines.
- In contrast, doxorubicin showed IC50 values between 11.26 and 23.47 µM in similar assays.
This suggests that while both classes of compounds exhibit cytotoxicity, certain derivatives may offer improved efficacy compared to traditional chemotherapeutics .
Comparison with Similar Compounds
Key Structural Features :
- Core : Pyrido[4,3-c]pyridazine system (pyridazine fused at positions 4 and 3 to a piperidine ring).
- Substituent : Methoxy (-OMe) at position 2.
- Molecular Formula : C₉H₁₁N₃O₂ (calculated).
- Molecular Weight : 193.21 g/mol.
Comparison with Structurally Similar Compounds
Substituent Variants at Position 3
The substituent at position 3 significantly impacts physicochemical properties and biological activity. Below is a comparative analysis:
Key Observations :
Ring-Annelated Derivatives
Pyrido[4,3-c]pyridazine derivatives are part of a broader class of annelated pyridazines. Comparisons with other fused systems include:
Structural Implications :
- Fused Heterocycles : Influence π-conjugation and binding affinity. For example, pyrazolo derivatives (e.g., compound 7c in ) exhibit red-shifted UV-Vis spectra due to extended conjugation .
- Ring Size : Pyrrolo and furo derivatives have five-membered fused rings, while pyrido derivatives incorporate six-membered rings, affecting steric bulk .
Pharmacologically Active Derivatives
Notable Trends:
Preparation Methods
Nucleophilic Substitution on Halogenated Pyridazines
Starting from 3,6-dichloropyridazine, reaction with methoxide ions (e.g., sodium methoxide) in a suitable solvent (DMF, DMSO) under controlled temperature (30–160 °C) allows substitution of chlorine at the 3-position by a methoxy group.
Reaction conditions: 3,6-dichloropyridazine (1 eq), sodium methoxide (1.5–2 eq), solvent volume ratio 1:1.5–20, temperature 80–160 °C, reaction time 5–26 hours.
Purification involves evaporation of solvent, recrystallization, and silica gel chromatography to isolate high-purity 3-methoxypyridazine derivatives.
Cyclocondensation for Fused Ring Formation
The fused pyrido[4,3-c]pyridazine skeleton can be constructed via cyclocondensation of appropriate α-aryl-α-(pyridazin-3-yl)-acetamide intermediates with diethyl carbonate in the presence of sodium ethoxide or other bases.
This step involves ring closure to form the bicyclic system with retention of the methoxy substituent.
Typical conditions: reflux in ethanol or similar solvent with sodium ethoxide, reaction times vary from 4 to 12 hours depending on substrates.
Alternative High-Pressure Cyclocondensation
Recent advances use high-pressure Q-Tube reactors to promote cyclocondensation between hydrazone derivatives and thiazolidinones, which can be adapted for pyridazine fused systems.
This method allows milder conditions and improved yields for complex fused heterocycles.
- Data Table: Summary of Preparation Conditions
The nucleophilic substitution on halogenated pyridazines is a robust and scalable method with high yields and purity, suitable for introducing the methoxy group at the 3-position.
Cyclocondensation with diethyl carbonate under basic conditions efficiently forms the fused bicyclic pyridazine skeleton, with the methoxy substituent stable under these conditions.
High-pressure methods offer environmentally friendly alternatives with shorter reaction times and milder conditions, though their application to 3-methoxy derivatives requires further optimization.
The purity and structural confirmation of intermediates and final products are typically verified by NMR (1H, 13C), IR spectroscopy, and elemental analysis, ensuring the reliability of the synthetic route.
The preparation of 3-methoxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine primarily relies on nucleophilic substitution of halogenated pyridazine precursors followed by cyclocondensation to form the fused bicyclic system. Advances in high-pressure synthesis provide promising alternatives for efficient and green preparation. The methods reported exhibit good yields, controllable reaction conditions, and high product purity, supported by comprehensive analytical characterization.
Q & A
Basic Questions
Q. What are the established synthetic routes for 3-methoxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine?
- Methodology : The synthesis typically involves cyclization reactions of precursor pyridazine derivatives. For example, ethyl 3-chloro-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate (a structurally related compound) can undergo nucleophilic substitution with methoxide to introduce the methoxy group. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) must be optimized to prevent side reactions .
- Key Steps :
- Use of β-haloketones or chloroacetone in xylene for cyclization .
- Substitution reactions with methoxy sources (e.g., NaOMe) under controlled temperatures .
Q. How should researchers characterize this compound using spectroscopic methods?
- Methodology :
- NMR Analysis : Compare ¹³C NMR shifts of analogous compounds (Table III in ) to confirm structural features. For instance, methoxy groups typically appear at ~54–56 ppm, while carbonyl carbons resonate near 163–165 ppm .
- Mass Spectrometry : Use high-resolution MS to verify molecular weight (C₉H₁₁N₃O₂, theoretical MW: 193.21) and fragmentation patterns.
- X-ray Crystallography : Resolve spatial arrangements of the fused pyridazine-pyridine system, as demonstrated for methyl 3-methoxy-4,5-dihydroisoxazolo[5,4-c]pyridine derivatives .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodology :
- Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact, as recommended for structurally similar pyridazine derivatives .
- Conduct reactions in fume hoods due to potential volatility of intermediates.
- Dispose of waste via approved chemical protocols, especially for halogenated byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in synthesizing derivatives?
- Methodology :
- Solvent Selection : Use tetrahydrofuran (THF) or dimethylformamide (DMF) to enhance solubility of intermediates, as shown in the synthesis of methyl 3-methoxy-4,5-dihydroisoxazolo[5,4-c]pyridine .
- Temperature Control : Maintain reflux temperatures (100–120°C) for cyclization steps to ensure complete reaction while minimizing decomposition .
- Catalysis : Explore palladium or copper catalysts for cross-coupling reactions to introduce substituents at the 3-position .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodology :
- Comparative Analysis : Cross-reference ¹H/¹³C NMR shifts with structurally analogous compounds (e.g., ethyl 3-hydroxy-pyrido[4,3-c]pyridazine-6-carboxylate in and ). Discrepancies in methoxy or carbonyl signals may indicate regiochemical or stereochemical variations .
- DEPT/HSQC Experiments : Differentiate between CH₃, CH₂, and quaternary carbons to confirm substitution patterns.
- Isotopic Labeling : Use deuterated solvents to identify exchangeable protons (e.g., NH in fused rings) .
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution?
- Methodology :
- DFT Calculations : Model the electron density at the 3-methoxy group to assess susceptibility to nucleophilic attack. Compare with chloro or hydroxy analogs (e.g., ethyl 3-chloro-pyrido[4,3-c]pyridazine in ) .
- Molecular Dynamics : Simulate solvent effects on reaction pathways to prioritize experimental conditions .
Q. What approaches are used to design analogs with enhanced bioactivity?
- Methodology :
- SAR Studies : Modify substituents at the 5H,6H,7H,8H positions while retaining the pyridazine core. For example, introducing trifluoromethoxy groups (as in ) can enhance metabolic stability.
- Docking Studies : Screen analogs against biological targets (e.g., kinases) using crystal structures of related triazolopyridines .
- In Vitro Assays : Test inhibition of enzyme activity (e.g., cytochrome P450) to identify lead compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
